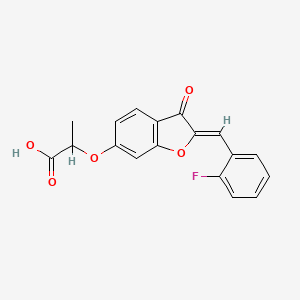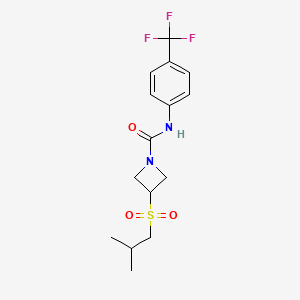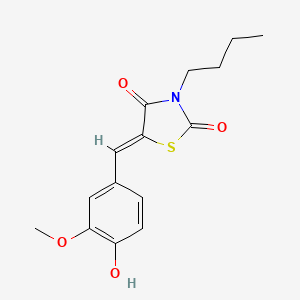![molecular formula C15H21NOS B2892572 N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide CAS No. 2305456-16-8](/img/structure/B2892572.png)
N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide, commonly known as DBeQ, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases.
Wirkmechanismus
DBeQ works by inhibiting the activity of the proteasome, a complex responsible for protein degradation. By inhibiting the proteasome, DBeQ prevents the degradation of certain proteins, leading to their accumulation and subsequent cell death. DBeQ has also been shown to inhibit the aggregation of misfolded proteins, which is a common feature of neurodegenerative diseases.
Biochemical and Physiological Effects
DBeQ has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, DBeQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative disease research, DBeQ has been shown to reduce the accumulation of misfolded proteins and protect neurons from cell death. In autoimmune disorder research, DBeQ has been shown to reduce inflammation by inhibiting the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DBeQ in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of protein degradation. Additionally, DBeQ has been shown to have low toxicity in vitro, making it a safe and effective tool for studying various diseases. However, one of the limitations of using DBeQ in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on DBeQ. One potential direction is to explore its potential in treating other diseases, such as viral infections and metabolic disorders. Another potential direction is to develop more potent and specific inhibitors of the proteasome, which could lead to more effective treatments for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms underlying DBeQ's effects on the proteasome and other cellular processes.
Synthesemethoden
DBeQ can be synthesized via a multistep reaction that involves the coupling of 3,4-dimethylthiophenol with 2-bromo-1-(tert-butoxycarbonyl)but-2-ene, followed by deprotection and amidation. The final product can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
DBeQ has been studied for its potential in treating various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. In cancer research, DBeQ has been shown to inhibit the growth of cancer cells by targeting the proteasome, a complex responsible for protein degradation. In neurodegenerative disease research, DBeQ has been shown to protect neurons from cell death by inhibiting the aggregation of misfolded proteins. In autoimmune disorder research, DBeQ has been shown to reduce inflammation by inhibiting the activation of immune cells.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-5-13(16-15(17)6-2)10-18-14-8-7-11(3)12(4)9-14/h6-9,13H,2,5,10H2,1,3-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUFMIKAULHOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSC1=CC(=C(C=C1)C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892489.png)
![6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2892490.png)
![1-(2-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892491.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2892493.png)
![2-(tert-butyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2892494.png)
![4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892499.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide](/img/structure/B2892501.png)



![2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2892507.png)

![6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2892512.png)